

Spectroscopic data for ethyl vinyl sulfone (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *Ethyl vinyl sulfone*

Cat. No.: *B157654*

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Spectroscopic Data for Ethyl Vinyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl vinyl sulfone**. Due to the limited availability of publicly accessible, complete experimental spectra for **ethyl vinyl sulfone**, this guide presents a combination of predicted data and experimental data from analogous compounds to offer a thorough spectroscopic characterization. This information is crucial for the identification, characterization, and quality control of **ethyl vinyl sulfone** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **ethyl vinyl sulfone**.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~6.8 - 7.0	dd	1H	-SO ₂ -CH=CH ₂	The electron-withdrawing sulfonyl group shifts this proton downfield.
~6.4 - 6.6	d	1H	-SO ₂ -CH=CH ₂ (trans)	
~6.1 - 6.3	d	1H	-SO ₂ -CH=CH ₂ (cis)	
~3.1 - 3.3	q	2H	-CH ₂ -CH ₃	Deshielded by the adjacent sulfonyl group.
~1.3 - 1.5	t	3H	-CH ₂ -CH ₃	Typical chemical shift for an ethyl group.

Note: Predicted chemical shifts are based on the analysis of similar structures such as divinyl sulfone and ethyl vinyl sulfide. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment	Notes
~135 - 140	-SO ₂ -CH=CH ₂	The vinyl carbon attached to the sulfonyl group is significantly deshielded.
~128 - 132	-SO ₂ -CH=CH ₂	
~50 - 55	-CH ₂ -CH ₃	The carbon is deshielded by the sulfonyl group.
~7 - 10	-CH ₂ -CH ₃	

Note: Predicted chemical shifts are based on data from analogous compounds and general principles of ¹³C NMR spectroscopy.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	=C-H stretch
~2980 - 2850	Medium	C-H stretch (aliphatic)
~1620	Medium	C=C stretch
~1325 - 1300	Strong	S=O asymmetric stretch
~1150 - 1120	Strong	S=O symmetric stretch
~980	Strong	=C-H bend (out-of-plane)

Note: These are characteristic absorption bands for vinyl sulfones.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
120	Moderate	[M]+ (Molecular Ion)
91	High	[M - C ₂ H ₅]+
63	Moderate	[C ₂ H ₃ SO]+
55	High	[C ₃ H ₃ O]+
29	High	[C ₂ H ₅]+
27	High	[C ₂ H ₃]+

Note: The fragmentation pattern is predicted based on the structure of **ethyl vinyl sulfone** (Molecular Weight: 120.17 g/mol)[\[1\]](#)[\[2\]](#). The molecular ion peak is expected at m/z 120.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for a liquid sample like **ethyl vinyl sulfone** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- **1H NMR:** Dissolve 5-10 mg of **ethyl vinyl sulfone** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- **13C NMR:** A more concentrated solution is preferable; dissolve 20-50 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. Instrument Parameters (for a 400 MHz spectrometer):

- **1H NMR:**

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on the concentration.

3. Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a single drop of liquid **ethyl vinyl sulfone** directly onto the center of the ATR crystal.

2. Data Acquisition (FTIR Spectrometer):

- Collect a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.

3. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks.

Mass Spectrometry (MS)

1. Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):

- Prepare a dilute solution of **ethyl vinyl sulfone** (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Transfer the solution to a 2 mL GC vial.

2. Instrument Parameters (GC-MS):

• Gas Chromatograph (GC):

- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium.

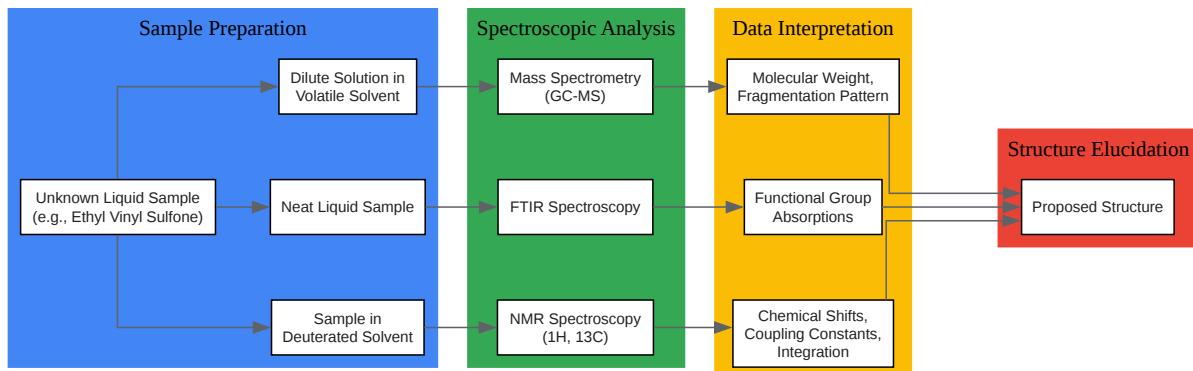
- Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).
- Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10-20 °C/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 20-300.
 - Scan Rate: 2-3 scans/second.

3. Data Analysis:

- Identify the peak corresponding to **ethyl vinyl sulfone** in the total ion chromatogram (TIC).
- Analyze the mass spectrum associated with that peak to determine the molecular ion and fragmentation pattern.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.

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Caption: A logical workflow for the spectroscopic analysis of an organic compound.

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